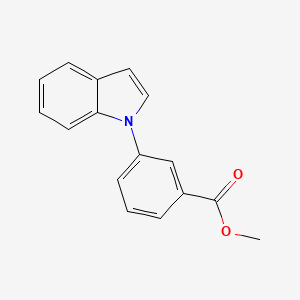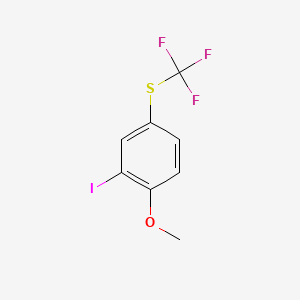
(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1-methoxy-4-[(trifluoromethyl)thio]benzene is an organic compound with the molecular formula C8H6F3IOS It is characterized by the presence of iodine, methoxy, and trifluoromethylthio groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-1-methoxy-4-[(trifluoromethyl)thio]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or sulfur atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the benzene ring with another aromatic ring .
Applications De Recherche Scientifique
2-Iodo-1-methoxy-4-[(trifluoromethyl)thio]benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Iodo-1-methoxy-4-[(trifluoromethyl)thio]benzene involves its interaction with molecular targets through its functional groups. The iodine and trifluoromethylthio groups can participate in various chemical reactions, influencing the reactivity and stability of the compound. The methoxy group can also affect the electronic properties of the benzene ring, altering its reactivity in different chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodo-4-(trifluoromethyl)benzene: Similar structure but lacks the methoxy group, which affects its reactivity and applications.
4-Iodobenzotrifluoride: Contains an iodine and trifluoromethyl group but lacks the methoxy and sulfur atoms, leading to different chemical properties and uses.
Uniqueness
2-Iodo-1-methoxy-4-[(trifluoromethyl)thio]benzene is unique due to the combination of its functional groups, which provide a distinct set of chemical properties. The presence of the methoxy group enhances its solubility and reactivity, while the trifluoromethylthio group imparts unique electronic properties that can be exploited in various chemical reactions .
Propriétés
Formule moléculaire |
C8H6F3IOS |
|---|---|
Poids moléculaire |
334.10 g/mol |
Nom IUPAC |
2-iodo-1-methoxy-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H6F3IOS/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,1H3 |
Clé InChI |
BOEGDKGBHNOSLV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)SC(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


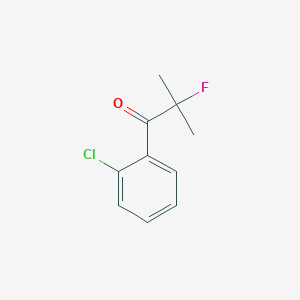
![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14126300.png)
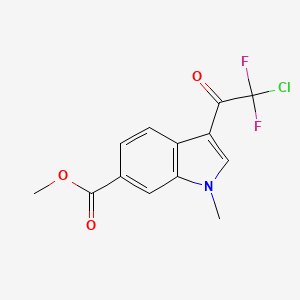
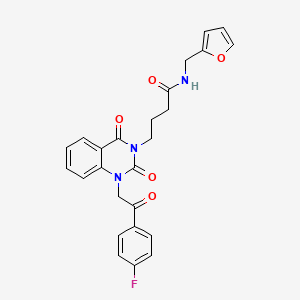

![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B14126327.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea](/img/structure/B14126335.png)
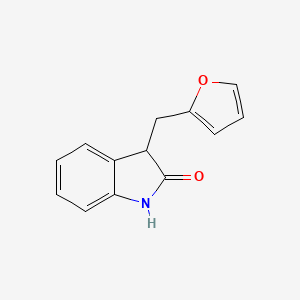
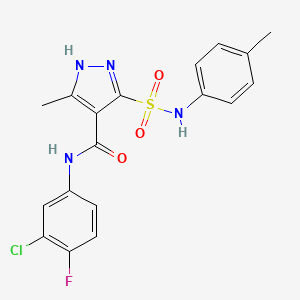
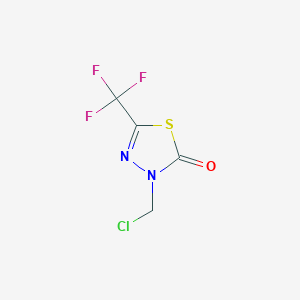
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14126343.png)
![3-Hydroxy-2-(3-hydroxyoct-1-YN-1-YL)bicyclo[3.2.0]heptan-6-one](/img/structure/B14126358.png)
![2-Cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14126366.png)
